molecular formula C9H11N3O2 B1453593 2-Nitro-3-(pyrrolidin-1-yl)pyridine CAS No. 1407153-35-8

2-Nitro-3-(pyrrolidin-1-yl)pyridine

Cat. No.: B1453593
CAS No.: 1407153-35-8
M. Wt: 193.2 g/mol
InChI Key: JDGVVTHJDQLXGP-UHFFFAOYSA-N
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Description

2-Nitro-3-(pyrrolidin-1-yl)pyridine is a nitro-substituted pyridine derivative featuring a pyrrolidine ring at the 3-position. For instance, 2-amino-3-(pyrrolidin-1-yl)pyridine (melting point: 215°C) is synthesized via aminolysis of 2-fluoro-3-nitropyridine under high-pressure conditions, followed by catalytic hydrogenation . Similarly, 2-nitro derivatives may arise from nitration or substitution reactions involving precursors like 2-chloro-3-nitropyridine, as seen in cyclization studies using phosphoryl chloride (POCl₃) and pyrrolidine .

Properties

CAS No.

1407153-35-8

Molecular Formula

C9H11N3O2

Molecular Weight

193.2 g/mol

IUPAC Name

2-nitro-3-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C9H11N3O2/c13-12(14)9-8(4-3-5-10-9)11-6-1-2-7-11/h3-5H,1-2,6-7H2

InChI Key

JDGVVTHJDQLXGP-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=C(N=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C2=C(N=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-nitro-3-(pyrrolidin-1-yl)pyridine exhibit significant anticancer properties. The nitro group is hypothesized to play a crucial role in redox reactions, which can influence cellular processes leading to apoptosis in cancer cells . For instance, studies have shown that derivatives of pyridine can inhibit key signaling pathways associated with tumor growth.

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. The presence of the nitro group enhances the ability of the molecule to interact with microbial targets, potentially disrupting their cellular functions. This has led to investigations into its efficacy against various bacterial strains and fungi.

Central Nervous System (CNS) Disorders

Pyrrolidine derivatives have been recognized for their ability to modulate neurotransmitter systems, making them candidates for treating CNS disorders . Specifically, compounds incorporating the pyrrolidine moiety have shown promise as selective inhibitors for glycine transporters, which are implicated in schizophrenia and other neuropsychiatric conditions .

Building Blocks in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. It can participate in various coupling reactions, including Suzuki cross-coupling and nucleophilic substitutions, facilitating the creation of novel heterocycles with potential pharmacological activities .

Ligands in Coordination Chemistry

The compound's nitrogen atoms can act as ligands in coordination complexes, which are essential in catalysis and material science applications. Its ability to form stable complexes with transition metals opens avenues for developing new catalytic systems .

Case Studies

StudyFocusFindings
Jin et al., 2021FGFR InhibitionDeveloped pyrrolo[2,3-b]pyridine derivatives showing potent anti-proliferative activity against Hep3B cells .
Tajabadi et al., 2020Structure–Activity RelationshipInvestigated pyrrolidine derivatives revealing significant variations in biological activity based on stereochemistry .
Wang et al., 2020Glycine TransportersSynthesized selective GlyT1 inhibitors demonstrating potential therapeutic effects for schizophrenia .

Comparison with Similar Compounds

Physicochemical Properties

The nitro group and pyrrolidine substituent influence melting points, solubility, and spectral characteristics:

Compound Type Melting Point Range (°C) Solubility Trends Spectral Features (¹H NMR)
Nitro-pyridines (e.g., 2j) 215–287 Low in polar solvents Downfield shifts for nitro-adjacent protons
Amino-pyridines (e.g., 2-amino-3-pyrrolidinyl) ~215 Moderate in DMSO NH₂ protons at δ 6.5–7.5
Halogenated analogs (e.g., 3-Bromo-2-fluoro) N/A Likely low Halogen-induced deshielding (e.g., δ 8.89 for Br)

Key Observations:

  • Melting Points: Nitro-substituted pyridines generally exhibit higher melting points (e.g., 268–287°C in aryl-substituted nitro-pyridines ) compared to amino analogs (215°C) due to increased polarity and intermolecular interactions.
  • Spectral Shifts: The nitro group deshields adjacent protons, as seen in 5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine (δ 8.83 for HetH) , whereas amino groups result in upfield shifts for NH₂ protons .

Preparation Methods

Nucleophilic Substitution of 2-Chloro-3-nitropyridines with Pyrrolidine

One of the most effective and commonly reported methods to prepare this compound derivatives involves nucleophilic aromatic substitution (S_NAr) of 2-chloro-3-nitropyridine precursors with pyrrolidine.

  • Procedure: Pyrrolidine (0.16 mL, 2 mmol) is added to a methanolic solution (15 mL) of the appropriate 2-chloro-3-nitropyridine (1 mmol) at room temperature.
  • Reaction Time: Stirring for approximately 2 hours with monitoring by thin-layer chromatography (TLC) ensures complete conversion.
  • Workup: The reaction mixture is poured into excess water and acidified to pH 2 with hydrochloric acid to precipitate the product.
  • Isolation: The solid is filtered, washed with water, and dried in air.

This method yields this compound derivatives in high yields (typically 86–95%) with melting points ranging from 65 to 75 °C depending on substituents on the pyridine ring.

Examples of derivatives and yields:

Compound Name Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, CDCl₃)
3-Nitro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine 95 65–67 δ 2.04 (t, 4H), 3.47 (br s, 4H), 8.31 (s, 1H), 8.55 (s, 1H)
5-Chloro-3-nitro-2-(pyrrolidin-1-yl)pyridine 91 73–75 δ 1.98–2.05 (m, 4H), 3.40 (t, 4H), 8.09 (d, 1H), 8.29 (d, 1H)
5-Bromo-3-nitro-2-(pyrrolidin-1-yl)pyridine 86 67–69 δ 1.92 (dd, 4H), 3.31 (t, 4H), 8.13 (d, 1H), 8.27 (d, 1H)

Spectral data confirm the substitution pattern and integrity of the pyrrolidinyl group.

Reaction Conditions and Optimization

  • Solvent: Methanol is preferred for its ability to dissolve both reactants and facilitate nucleophilic substitution.
  • Temperature: Ambient temperature (~25 °C) suffices, avoiding harsh conditions that might degrade sensitive nitro groups.
  • Stoichiometry: Using an excess of pyrrolidine (2 equivalents) ensures complete substitution.
  • Reaction Monitoring: TLC is effective for tracking reaction progress.
  • Workup: Acidification to pH 2 promotes precipitation of the product, simplifying isolation.

Alternative Preparation Approaches

While the nucleophilic substitution of chloronitropyridines is the primary route, other methods reported for related nitropyridine derivatives include:

  • Nitration of Aminopyridines: Starting from 2-aminopyridine, nitration at the 3-position followed by substitution of the amino group with pyrrolidine or related amines can be employed. However, this route is more commonly applied to piperidine derivatives and may require careful control of nitration conditions to avoid over-substitution or degradation.

  • Use of Pyrrolidine in SNAr Reactions on Various Halogenated Nitropyridines: The presence of electron-withdrawing nitro groups activates the pyridine ring toward nucleophilic aromatic substitution, enabling pyrrolidine to displace halogens (Cl, Br) at appropriate positions.

Analytical Characterization Supporting Preparation

Summary Table of Preparation Method

Step Reagents/Conditions Description Yield (%) Notes
1 2-Chloro-3-nitropyridine + Pyrrolidine in MeOH, RT, 2 h Nucleophilic substitution of Cl by pyrrolidine 86–95 Mild conditions, high selectivity
2 Acidification with HCl to pH 2, filtration Isolation of product Precipitates product for easy isolation

Research Findings and Notes

  • The presence of the nitro group at the 2-position significantly activates the pyridine ring for nucleophilic substitution at the 3-position.
  • Pyrrolidine acts as a strong nucleophile, efficiently displacing halogens under mild conditions.
  • The reaction tolerates various substituents on the pyridine ring (e.g., trifluoromethyl, chloro, bromo) without significant loss of yield.
  • The method is scalable and can be adapted for the synthesis of a variety of substituted nitropyridines with pyrrolidinyl groups.
  • Alternative nitration-then-amination routes are less common for this exact compound but are relevant for related pyridinyl amines.

Q & A

Q. What are the established synthetic routes for 2-Nitro-3-(pyrrolidin-1-yl)pyridine, and what key reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:

  • Nitro-group introduction : Electrophilic aromatic nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄).
  • Pyrrolidine coupling : Nucleophilic substitution or transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) to introduce the pyrrolidine moiety.

Key factors affecting yield:

  • Temperature : Elevated temperatures (80–120°C) improve coupling efficiency but may risk decomposition.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of pyrrolidine .
  • Catalyst selection : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos improve regioselectivity .

Q. Example Synthesis Protocol

StepReagents/ConditionsPurposeYield Optimization Tips
13-Bromo-2-nitropyridine, Pd₂(dba)₃, pyrrolidinePyrrolidine couplingUse degassed solvents to prevent catalyst poisoning
2Hydrolysis (NaOH/EtOH)PurificationMonitor pH to avoid nitro-group reduction

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyrrolidine protons : Resonate as multiplet signals at δ 1.8–2.5 ppm (CH₂) and δ 2.5–3.5 ppm (N-CH₂).
    • Pyridine ring protons : Distinct splitting patterns (e.g., doublets for nitro-adjacent protons) confirm substitution positions .
  • UV-Vis Spectroscopy :
    • Absorption maxima (~270–310 nm) indicate π→π* transitions in the nitro-pyridine system. Solvent polarity shifts (e.g., water vs. ethanol) validate electronic effects .
  • Mass Spectrometry (HRMS) :
    • Molecular ion peak ([M+H]⁺) at m/z 208.1 confirms molecular weight. Fragmentation patterns (e.g., loss of NO₂) aid structural validation .

Advanced Research Questions

Q. How can conflicting data in the literature regarding the reactivity of this compound be resolved?

Methodological Answer: Contradictions often arise from:

  • Solvent effects : Polar solvents stabilize charge-separated intermediates, altering reaction pathways (e.g., nucleophilic vs. radical mechanisms).
  • Impurity profiles : Residual Pd catalysts (from coupling reactions) may catalyze side reactions. Use ICP-MS to quantify metal traces .
  • pH-dependent stability : Nitro groups are prone to reduction under acidic/basic conditions. Monitor pH during storage and reactions using in-situ Raman spectroscopy .

Q. Resolution Strategy

ContradictionProbable CauseExperimental Validation
Variable catalytic activityResidual Pd contentConduct ICP-MS and compare with activity trends
Discrepant UV spectraSolvent polarity effectsReplicate experiments in anhydrous vs. aqueous conditions

Q. What strategies optimize the catalytic performance of nitrogen-doped carbon materials using pyridine derivatives like this compound?

Methodological Answer: Pyridine derivatives enhance oxygen reduction reaction (ORR) activity in fuel cells via:

  • Microporous structure design : Increases active site accessibility. Use templated carbonization (e.g., SiO₂ templates) to control pore size .
  • Nitrogen doping : Pyridine-N (398–401 eV in XPS) improves electron transfer. Optimize pyrolysis temperature (800–1000°C) to maximize N retention .
  • Synergistic effects : Combine with transition metals (e.g., Fe) to form Fe-N₄ active sites. Use EXAFS to confirm coordination environments .

Q. Performance Metrics

ParameterOptimal RangeCharacterization Technique
Pyrolysis Temp900°CTGA-DSC
BET Surface Area>800 m²/gN₂ adsorption isotherms
N-doping Level4–6 at%XPS

Q. How do steric and electronic effects of the nitro group influence the biological activity of this compound derivatives?

Methodological Answer:

  • Steric effects : The nitro group’s bulkiness hinders binding to enzyme active sites. Use molecular docking (e.g., AutoDock Vina) to compare binding poses with non-nitro analogs .
  • Electronic effects : The electron-withdrawing nitro group reduces basicity of the pyridine N, altering protonation states. Measure pKa shifts via potentiometric titration .
  • Bioactivity assays : Test against cancer cell lines (e.g., HeLa) with/without nitro-reductase enzymes to assess prodrug potential .

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